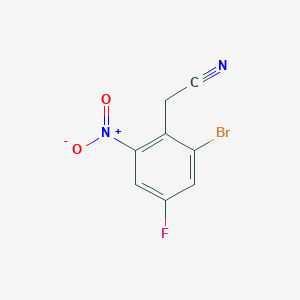

(2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile

Description

Contextual Significance of Nitrophenylacetonitrile Derivatives in Modern Organic Synthesis

Nitrophenylacetonitrile derivatives are a well-established class of intermediates in organic synthesis, valued for their utility in constructing more complex molecular frameworks. The nitro group, a potent electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution reactions and can be readily reduced to an amino group, opening pathways to a diverse range of nitrogen-containing heterocycles. The acetonitrile (B52724) group, on the other hand, is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in a variety of carbon-carbon bond-forming reactions.

The significance of these derivatives is underscored by their application in the synthesis of pharmaceuticals and agrochemicals. For instance, various substituted nitrophenylacetonitriles serve as key precursors to non-steroidal aromatase inhibitors used in cancer therapy and have been instrumental in the development of novel anti-tumor agents. nih.gov The nitrile pharmacophore itself is found in a wide array of approved drugs, where it can act as a bioisostere for a carbonyl group or contribute to the modulation of a compound's physicochemical properties. nih.gov

Table 1: Prominent Nitrophenylacetonitrile Derivatives and Their Applications

| Compound Name | Application/Significance |

| 4-Nitrophenylacetonitrile | Intermediate in the synthesis of dyes and pharmaceuticals. |

| 2-Nitrophenylacetonitrile | Precursor for the synthesis of substituted indoles. |

| 2,4-Dinitrophenylacetonitrile | Used in the study of charge-transfer complexes. |

| 3-Amino-4-nitrophenylacetonitrile | Building block for heterocyclic compounds. |

Scope and Research Trajectories Pertaining to Halogenated Nitroarylacetonitriles

The introduction of halogen atoms onto the nitroarylacetonitrile scaffold further expands its synthetic potential. Halogens can serve as leaving groups in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The nature and position of the halogen atom can also fine-tune the electronic properties and reactivity of the molecule.

Research in this area often focuses on leveraging the unique reactivity imparted by the combination of nitro and halogen substituents. For example, the presence of a nitro group ortho or para to a halogen atom significantly activates the aryl halide towards nucleophilic aromatic substitution. This allows for the displacement of the halide by a variety of nucleophiles, providing a straightforward route to highly functionalized aromatic compounds.

Furthermore, the selective functionalization of different positions on the aromatic ring is a key area of investigation. The differential reactivity of various halogens (e.g., bromine vs. fluorine) can be exploited to achieve sequential and site-selective modifications, leading to the construction of complex substitution patterns that would be difficult to access through other means.

Evolution of Synthetic Methodologies for Substituted Phenylacetonitriles in Academic Inquiry

The synthesis of substituted phenylacetonitriles has evolved considerably, driven by the need for more efficient, selective, and environmentally benign methods. Historically, classical methods such as the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with a copper(I) cyanide, were widely used. However, these methods often require harsh reaction conditions and stoichiometric amounts of toxic reagents.

More recent advancements have focused on the development of transition metal-catalyzed cyanation reactions. Palladium-, nickel-, and copper-catalyzed cross-coupling reactions of aryl halides and pseudohalides with various cyanide sources have emerged as powerful tools for the synthesis of aryl nitriles. These methods offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.

A significant area of development has been the exploration of alternative cyanide sources to the highly toxic alkali metal cyanides. Reagents such as potassium hexacyanoferrate(II), acetone (B3395972) cyanohydrin, and even acetonitrile itself have been employed as safer and more manageable sources of the cyanide group.

Nucleophilic aromatic substitution (SNAr) remains a cornerstone for the synthesis of certain substituted phenylacetonitriles, particularly for substrates bearing strong electron-withdrawing groups like the nitro group. The reaction of a suitably activated aryl halide with a cyanide salt provides a direct and often high-yielding route to the corresponding nitrile. For instance, the synthesis of 2-(2-bromo-4-nitrophenyl)acetonitrile (B1290501) can be achieved through the reaction of 2-bromo-1-fluoro-4-nitrobenzene with a cyanide source in the presence of a base. chemicalbook.com

Table 2: Comparison of Synthetic Methodologies for Substituted Phenylacetonitriles

| Methodology | Description | Advantages | Disadvantages |

| Rosenmund-von Braun Reaction | Reaction of an aryl halide with copper(I) cyanide. | Effective for certain substrates. | Harsh reaction conditions, stoichiometric copper, toxic cyanide source. |

| Transition Metal-Catalyzed Cyanation | Cross-coupling of an aryl halide with a cyanide source using a palladium, nickel, or copper catalyst. | Mild conditions, broad scope, high functional group tolerance. | Catalyst cost, potential for metal contamination. |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of an activated aryl halide with a nucleophilic cyanide source. | High yields for activated substrates, straightforward procedure. | Limited to electron-deficient aromatic rings. |

The ongoing evolution of these synthetic methods continues to provide chemists with more powerful and versatile tools for the construction of complex molecules, including highly functionalized systems like (2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-fluoro-6-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-7-3-5(10)4-8(12(13)14)6(7)1-2-11/h3-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEGHALODGFVGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CC#N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262184 | |

| Record name | 2-Bromo-4-fluoro-6-nitrobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-49-0 | |

| Record name | 2-Bromo-4-fluoro-6-nitrobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-6-nitrobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Fluoro 6 Nitrophenyl Acetonitrile and Its Precursors

General Strategies for the Construction of Substituted Nitroarylacetonitrile Scaffolds

The formation of the nitroarylacetonitrile core relies on fundamental reactions in organic chemistry. Two prevalent strategies include the introduction of the nitrile group via nucleophilic aromatic substitution and the modification of an existing phenylacetonitrile (B145931) structure through alkylation.

Nucleophilic Aromatic Substitution (SNAr) is a primary method for forming arylacetonitriles from appropriately activated aryl halides. Unlike typical nucleophilic substitutions (SN1 and SN2), the SNAr mechanism does not proceed via backside attack or the formation of an unstable aryl cation. Instead, it follows a two-step addition-elimination pathway. wikipedia.org

The reaction is initiated by the attack of a nucleophile—in this case, a cyanide source—on an aromatic ring carbon bearing a suitable leaving group (typically a halogen). researchgate.net This process is feasible only when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂). wikipedia.org The EWG must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. myskinrecipes.com The reaction concludes with the departure of the leaving group, which restores the aromaticity of the ring. For SNAr reactions, the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. myskinrecipes.com

| Factor | Requirement for Successful SNAr | Rationale |

| Substrate | Aromatic ring with a good leaving group (e.g., F, Cl, Br). | The leaving group is displaced by the nucleophile. |

| Activation | At least one strong electron-withdrawing group (e.g., -NO₂). | Activates the ring towards nucleophilic attack by reducing electron density. |

| Regiochemistry | EWG must be ortho or para to the leaving group. | Allows for resonance stabilization of the negatively charged Meisenheimer intermediate. myskinrecipes.com |

| Nucleophile | A potent nucleophile (e.g., CN⁻). | Required to initiate the attack on the electron-deficient ring. |

Alkylation reactions provide a means to construct substituted phenylacetonitriles by forming new carbon-carbon bonds at the α-carbon (the carbon adjacent to the cyano group). The protons on this carbon are acidic due to the electron-withdrawing nature of both the cyano group and the aromatic ring, particularly when the ring is further activated with a nitro group. This acidity allows for deprotonation by a suitable base to form a stabilized carbanion.

Traditional methods for this transformation employ strong bases like sodium amide (NaNH₂) or sodium hydride (NaH) in anhydrous organic solvents to generate the carbanion, which is then treated with an alkylating agent (e.g., an alkyl halide). sciencesconf.org More contemporary approaches utilize phase-transfer catalysis, which allows the reaction to proceed under biphasic conditions with aqueous alkali, simplifying the procedure. google.com

Recent advancements include transition-metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions. In these processes, a metal catalyst (based on Ru, Ir, or Cu) temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde. google.combrainly.com The aldehyde then undergoes a Knoevenagel condensation with the phenylacetonitrile, and the resulting intermediate is subsequently reduced by the "borrowed" hydrogen, which is returned by the catalyst. brainly.com This method allows alcohols, which are generally benign, to be used as alkylating agents, producing only water as a byproduct. google.com

| Method | Base/Catalyst | Alkylating Agent | Key Features |

| Classical | Strong bases (NaH, NaNH₂, KOtBu) | Alkyl Halides | Requires anhydrous conditions; uses stoichiometric strong base. sciencesconf.org |

| Phase-Transfer Catalysis | Conc. aq. NaOH, Tetraalkylammonium salt | Alkyl Halides | Simpler, biphasic conditions; avoids strictly anhydrous solvents. google.com |

| Borrowing Hydrogen | Transition metal catalyst (e.g., Cu, Ru, Ir) | Alcohols | Atom-economical; generates water as the only byproduct; catalytic base often sufficient. brainly.comnih.gov |

Targeted Synthesis of (2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile

A direct, single-step synthesis for this compound is not prominently documented in scientific literature. However, a scientifically sound multi-step pathway can be designed based on known precursors and established synthetic transformations. This proposed route begins with the synthesis of a key intermediate, 2-bromo-4-fluoro-6-nitrophenol (B1271563).

The synthesis of the precursor 2-bromo-4-fluoro-6-nitrophenol has been described in patent literature. google.com The process involves the regioselective nitration of 2-bromo-4-fluorophenol (B1268413).

Step 1: Synthesis of 2-bromo-4-fluoro-6-nitrophenol The starting material, 2-bromo-4-fluorophenol, is dissolved in a solvent such as chloroform. A nitrating mixture, typically composed of sulfuric acid and nitric acid, is then added dropwise at room temperature. Following the addition, the reaction is heated to between 40-80 °C to drive the reaction to completion. The hydroxyl and bromo groups on the starting material direct the incoming nitro group to the C6 position. After an aqueous workup, the desired 2-bromo-4-fluoro-6-nitrophenol can be isolated. google.com

Proposed Step 2: Activation of the Phenolic Hydroxyl Group To facilitate the introduction of the acetonitrile (B52724) moiety, the phenolic -OH group must be converted into a better leaving group. A common and effective strategy is to transform it into a triflate (trifluoromethanesulfonate, -OTf) or a tosylate (-OTs). This is typically achieved by reacting the phenol (B47542) with trifluoromethanesulfonic anhydride (B1165640) or tosyl chloride, respectively, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. Aryl triflates are particularly effective leaving groups in subsequent nucleophilic substitution reactions on electron-poor aromatic systems. researchgate.net

Proposed Step 3: Nucleophilic Substitution with Cyanide With an activated precursor, such as 2-bromo-4-fluoro-6-nitro-1-(trifluoromethylsulfonyloxy)benzene, the final step would be an SNAr reaction with a cyanide salt (e.g., sodium cyanide or potassium cyanide). The presence of two strong electron-withdrawing groups (bromo and nitro) ortho to the triflate leaving group would strongly activate the ring for nucleophilic attack by the cyanide ion at the C1 position. The reaction would likely be performed in a polar aprotic solvent like DMF or DMSO at elevated temperatures to ensure a reasonable reaction rate.

The efficiency of this multi-step synthesis depends on the yield of each individual step. Nitration reactions, while effective, can sometimes produce isomeric byproducts, requiring careful control of reaction conditions (temperature, addition rate) to maximize the yield of the desired regioisomer. Purification by crystallization or chromatography is often necessary.

The conversion of phenols to triflates is generally a high-yielding and clean reaction. researchgate.net The final SNAr cyanation step is typically efficient, provided the substrate is sufficiently activated.

Scaling up this synthesis presents several challenges. Nitration reactions using mixed acids are highly exothermic and require careful thermal management to prevent runaway reactions and the formation of undesired byproducts. The use of large quantities of cyanide salts, which are highly toxic, necessitates stringent safety protocols and specialized handling and waste disposal procedures. The cost of reagents, particularly trifluoromethanesulfonic anhydride and potentially palladium catalysts for alternative cyanation methods, could also be a factor in large-scale production.

Contemporary Approaches in Nitrophenylacetonitrile Synthesis

Modern organic synthesis continually seeks more efficient, safer, and environmentally benign methods. For the synthesis of nitrophenylacetonitriles, several contemporary strategies have emerged.

Palladium-Catalyzed Cyanation: Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds. Palladium-catalyzed cyanation (e.g., using Buchwald-Hartwig amination-type ligands) allows for the conversion of aryl halides or triflates to aryl nitriles under conditions that are often milder than traditional SNAr reactions. nih.gov These methods can utilize various cyanide sources, including less toxic alternatives like potassium hexacyanoferrate(II). google.com

Vicarious Nucleophilic Substitution (VNS): VNS is a powerful method for the formal substitution of hydrogen atoms on electron-deficient aromatic rings, such as nitroarenes. organic-chemistry.org This reaction introduces a carbon substituent, such as a cyanomethyl group, onto the ring. The reaction typically involves a carbanion that has a leaving group on the α-carbon (e.g., chloroacetonitrile). The carbanion adds to the nitroarene, and subsequent base-induced β-elimination of HCl from the intermediate adduct leads to the product. organic-chemistry.org This allows for the direct C-H functionalization of nitroaromatic rings.

Photoredox and Flow Chemistry: Visible-light photoredox catalysis has emerged as a transformative technology, enabling novel transformations under exceptionally mild conditions. noelresearchgroup.com This approach uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer processes to generate radical intermediates, opening up new reaction pathways that are complementary to traditional polar reactions. The combination of photoredox catalysis with continuous-flow microreactor technology offers significant advantages, including precise control over reaction parameters, enhanced safety, and improved scalability for photochemical reactions. sciencesconf.orggalchimia.com These technologies could potentially be applied to develop novel cyanation or C-H functionalization methods for the synthesis of complex molecules like this compound.

Solvent-Free Methodologies and Multicomponent Reactions

Solvent-free reactions and multicomponent reactions (MCRs) represent powerful strategies in green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Mechanochemical Synthesis:

A promising solvent-free approach for the cyanation of aryl halides is mechanochemistry, where mechanical energy from ball milling is used to drive chemical reactions. This technique can be particularly advantageous for reactions involving solid reagents, eliminating the need for solvents and often leading to shorter reaction times and higher yields.

For the synthesis of this compound, a potential precursor would be 1,3-dibromo-5-fluoro-2-nitrobenzene. A mechanochemical approach could involve the palladium-catalyzed cyanation of this precursor using a solid, non-toxic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). rsc.org The reaction would be performed in a ball mill, where the mechanical forces facilitate the interaction between the reactants and the catalyst in the solid state. This method avoids the use of toxic cyanide salts and hazardous solvents. rsc.org

Table 1: Potential Mechanochemical Cyanation for a Precursor of this compound

| Parameter | Value | Reference |

| Starting Material | 1,3-Dibromo-5-fluoro-2-nitrobenzene | N/A |

| Cyanide Source | Potassium hexacyanoferrate(II) | rsc.org |

| Catalyst | Palladium-based catalyst | rsc.org |

| Reaction Type | Mechanochemical (Ball Milling) | rsc.org |

| Solvent | Solvent-free | rsc.org |

| Potential Advantages | Reduced waste, enhanced safety, shorter reaction times | rsc.org |

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer high atom economy and synthetic efficiency. nih.govmdpi.com While a direct MCR for the synthesis of this compound is not explicitly documented, the principles of MCRs can be applied to construct similarly substituted aromatic nitriles.

For instance, a hypothetical MCR could be designed involving a suitably substituted aniline, a source of the cyano-methyl group, and other reagents to build the desired scaffold in a one-pot fashion. MCRs are widely used for the synthesis of diverse heterocyclic compounds and other complex molecules. nih.govrsc.orgbeilstein-journals.org

Continuous Flow Synthesis Techniques in Organic Chemistry

Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages in terms of safety, efficiency, and scalability, particularly for hazardous reactions. europa.eu

Continuous Flow Nitration of Precursors:

The nitration of aromatic compounds is a classic yet highly exothermic and potentially hazardous reaction. Continuous flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. vapourtec.comewadirect.com The synthesis of a key precursor, such as 2-bromo-4-fluoro-6-nitrophenol, could be significantly improved using flow chemistry. For example, the nitration of 2-bromo-4-fluorophenol using a mixture of nitric acid and sulfuric acid can be performed in a microreactor, ensuring rapid mixing and efficient heat dissipation. google.comresearchgate.net This approach allows for the use of more concentrated reagents and higher temperatures in a controlled manner, leading to faster reaction times and higher yields compared to traditional batch processes. vapourtec.com

Table 2: Comparison of Batch vs. Continuous Flow Nitration for a Precursor

| Parameter | Batch Nitration | Continuous Flow Nitration | Reference |

| Reaction Vessel | Round-bottom flask | Microreactor or tubular reactor | vapourtec.com |

| Temperature Control | Difficult, potential for hot spots | Precise and uniform | vapourtec.com |

| Safety | Risk of runaway reaction | Enhanced safety, small reaction volume | europa.eu |

| Reaction Time | Hours | Minutes | researchgate.net |

| Yield | Variable | Often higher and more reproducible | researchgate.net |

| Scalability | Limited | Readily scalable by extending run time | rsc.org |

Continuous Flow Cyanation:

The introduction of the nitrile group via cyanation reactions often involves highly toxic reagents like hydrogen cyanide or its salts. Continuous flow systems offer a safer way to handle such hazardous materials by minimizing the volume of reagents present at any given time. The palladium-catalyzed cyanation of aryl halides is a well-established method that can be adapted to flow conditions. nih.govrsc.orgresearchgate.net

A continuous flow process for the synthesis of this compound could involve pumping a solution of a suitable precursor, such as 1-bromo-3-fluoro-2-iodo-5-nitrobenzene, and a cyanide source through a heated column packed with a palladium catalyst. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. Furthermore, cyanide-free methods for nitrile synthesis in flow chemistry have also been developed, for example, using p-tosylmethyl isocyanide (TosMIC) as a precursor to convert ketones into nitriles. rsc.org

Reactivity and Mechanistic Investigations of 2 Bromo 4 Fluoro 6 Nitrophenyl Acetonitrile Derivatives

Intramolecular Cyclization Reactions

The reactivity of (2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile is characterized by its susceptibility to intramolecular cyclization, a process facilitated by the proximate arrangement of the nitro and cyanomethyl functionalities on the benzene (B151609) ring. These reactions are pivotal in the construction of complex heterocyclic scaffolds, with the specific reaction pathway and resulting product being highly dependent on the reaction conditions, including the choice of catalyst, reducing agent, or promoter. Two principal cyclization pathways have been investigated: reductive cyclization for the synthesis of indoles and decyanative cyclization for the formation of benzisoxazoles.

Cyclocondensations Leading to Quinoline (B57606) Derivatives

The synthesis of quinoline frameworks from substituted o-nitrophenylacetonitriles represents a significant area of investigation. These reactions often proceed through an initial Michael addition followed by a cyclocondensation cascade.

The carbanion generated from o-nitrophenylacetonitrile is an effective nucleophile for Michael additions. researchgate.net This reactivity is foundational to the synthesis of quinoline derivatives. Under mild conditions, these Michael adducts can be formed with a degree of diastereoselectivity. researchgate.net More forcing reaction conditions can then initiate an unusual cyclocondensation, leading to the formation of 2,3,4-trisubstituted quinolines in moderate to good yields. researchgate.net

The Michael addition of o-nitrophenylacetonitrile to various acceptors has been explored, demonstrating the versatility of this approach. For instance, the reaction with N-methylmaleimide and cyclohexenone proceeds with notable diastereoselectivity. researchgate.net The choice of base and solvent can influence the outcome of these reactions.

Table 1: Michael Addition of o-Nitrophenylacetonitrile to Various Acceptors

| Entry | Michael Acceptor | Base (equiv.) | Solvent | Time (h) | Product | Diastereomeric Ratio | Yield (%) |

| 1 | N-Methylmaleimide | K2CO3 (0.1) | EtOH | 1 | Adduct 1 | 10:1 | 91 |

| 2 | Cyclohexenone | K2CO3 (0.1) | EtOH | 1 | Adduct 2 | 5:1 | 75 |

| 3 | N-Phenylmaleimide | K2CO3 (0.1) | EtOH | 1 | Adduct 3 | 10:1 | 93 |

This data is based on the reactivity of the parent o-nitrophenylacetonitrile as a model system.

The transformation of Michael adducts derived from o-nitrophenylacetonitrile into quinoline derivatives involves a complex mechanistic pathway. One proposed mechanism for this unusual cyclocondensation begins with the deprotonation of the Michael adduct to form an enolate. researchgate.net This is followed by an intramolecular nucleophilic attack of the enolate on the nitro group, leading to the formation of a cyclic intermediate. researchgate.netuwa.edu.au Subsequent rearrangement and elimination steps, which can be influenced by the reaction conditions, ultimately yield the quinoline product. researchgate.net

The divergence in reaction pathways, leading to either quinolines or other heterocyclic systems like N-hydroxyindoles, is thought to be influenced by the steric demands of the substituents on the benzylic carbon. researchgate.net For instance, the presence of a cyano group versus an ethoxycarbonyl group can alter which nucleophilic center of the enolate intermediate is able to achieve the necessary geometry for attack on the nitro group. researchgate.net

Nucleophilic Reactivity of the Acetonitrile (B52724) Moiety

The acetonitrile moiety in nitrophenylacetonitriles is a key functional group that exhibits significant nucleophilic character, enabling a range of carbon-carbon bond-forming reactions.

Nitrophenylacetonitriles have been demonstrated to be effective nucleophiles in enantioselective organocatalytic conjugate additions to α,β-unsaturated aldehydes. acs.org The nitro group in these compounds acts as a temporary activating group, facilitating the reaction. acs.org This methodology allows for the synthesis of chiral molecules with high optical purity. The resulting adducts can be further transformed into other valuable chiral building blocks, such as diastereomerically pure disubstituted lactones. acs.org

The development of methods for the enantioselective functionalization of the α-methylene C–H bonds of aza-heterocycles is of great importance in medicinal chemistry. nih.gov While specific studies on the alpha-functionalization of this compound are not widely reported, the general principles of C-H activation and functionalization in related systems provide a framework for potential synthetic strategies. The acidity of the α-protons in nitrophenylacetonitriles makes them amenable to deprotonation and subsequent reaction with various electrophiles, allowing for the introduction of a wide range of functional groups at this position.

Strategic Chemical Transformations of the Nitrile Functional Group

The nitrile, or cyano, functional group (C≡N) is a versatile moiety in organic synthesis, capable of undergoing a variety of chemical transformations to yield a diverse array of functional groups and heterocyclic systems. In the context of this compound, the reactivity of the nitrile group is significantly influenced by the electronic effects of the substituents on the phenyl ring. The presence of three electron-withdrawing groups—a bromo, a fluoro, and a nitro group—renders the carbon atom of the nitrile highly electrophilic, thereby enhancing its susceptibility to nucleophilic attack. This section explores the strategic chemical transformations of the nitrile functional group in this and related electron-deficient arylacetonitrile systems, focusing on hydrolysis, reduction, and cycloaddition reactions.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to afford either amides or carboxylic acids. The strong electron-withdrawing nature of the substituents on the this compound ring is expected to facilitate this process by further polarizing the carbon-nitrogen triple bond.

Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate lead to the formation of the corresponding carboxylic acid, (2-Bromo-4-fluoro-6-nitrophenyl)acetic acid, and an ammonium (B1175870) salt.

In basic hydrolysis, the nitrile is directly attacked by a strong nucleophile, such as a hydroxide (B78521) ion. This leads to the formation of an intermediate imine anion which is then protonated by water. Tautomerization yields the amide, which can be isolated or further hydrolyzed to the carboxylate salt under more vigorous conditions. Subsequent acidification will then produce the carboxylic acid. The specific conditions can be tailored to favor the formation of either the amide or the carboxylic acid. While specific studies on the hydrolysis of this compound are not extensively documented in publicly available literature, the general principles of nitrile hydrolysis in electron-deficient systems suggest that this transformation should proceed readily.

Table 1: Representative Conditions for the Hydrolysis of Electron-Deficient Arylacetonitriles

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 4-Nitrobenzyl cyanide | H₂SO₄, H₂O, heat | 4-Nitrophenylacetic acid | High |

| 2,4-Dichlorobenzonitrile (B1293624) | NaOH, H₂O, heat | 2,4-Dichlorobenzoic acid | High |

This table presents illustrative examples of hydrolysis reactions for arylacetonitriles with electron-withdrawing substituents, serving as a model for the expected reactivity of this compound.

The reduction of the nitrile group to a primary amine is a highly valuable transformation in organic synthesis, providing a route to biologically important molecules. A variety of reducing agents can be employed for this purpose, including lithium aluminum hydride (LiAlH₄), borane (B79455) complexes (e.g., BH₃·THF), and catalytic hydrogenation.

The presence of electron-withdrawing groups on the aromatic ring has been shown to facilitate the reduction of benzonitriles. nih.govresearchgate.net For instance, the reduction of 2,4-dichlorobenzonitrile to 2,4-dichlorobenzylamine (B146540) has been achieved in high yield. nih.govresearchgate.net This suggests that the reduction of this compound to 2-(2-Bromo-4-fluoro-6-nitrophenyl)ethanamine should be an efficient process.

However, a key consideration in the reduction of this compound is the presence of the nitro group, which is also susceptible to reduction. The choice of reducing agent and reaction conditions is therefore crucial to achieve selective reduction of the nitrile group without affecting the nitro group, or to achieve the reduction of both functionalities if desired. For example, certain catalytic hydrogenation conditions can be tailored to selectively reduce a nitro group in the presence of a nitrile, or vice versa. Conversely, powerful reducing agents like LiAlH₄ would likely reduce both the nitrile and the nitro group. Studies on the selective reduction of nitrobenzonitriles have demonstrated the feasibility of reducing the nitrile while preserving the nitro functionality using specific reagent systems like boron trifluoride etherate and sodium borohydride. calvin.edu

Table 2: Illustrative Conditions for the Reduction of Electron-Deficient Arylacetonitriles

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Nitrobenzonitrile | BF₃·OEt₂, NaBH₄, 2-MeTHF | 2-Nitrobenzylamine | 69-84 |

| 2,4-Dichlorobenzonitrile | BH₂(iPr)₂N, cat. LiBH₄, THF, 25°C, 5h | 2,4-Dichlorobenzylamine | 99 |

| 4-Chlorobenzonitrile | H₂, Pd/C, NH₃, Ethanol | 4-Chlorobenzylamine | High |

This table provides examples of reduction reactions for arylacetonitriles with electron-withdrawing substituents, highlighting conditions that can be selective for the nitrile group.

The nitrile functional group can participate in cycloaddition reactions, serving as a dipolarophile or a dienophile to construct various heterocyclic rings. The electron-deficient nature of the nitrile in this compound makes it a potentially good candidate for cycloaddition reactions with electron-rich partners.

One of the most common cycloaddition reactions involving nitriles is the [3+2] cycloaddition with 1,3-dipoles, such as azides, to form tetrazoles. This reaction is often catalyzed by a Lewis acid and provides a direct route to highly functionalized five-membered heterocyclic rings. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group in medicinal chemistry.

Furthermore, nitriles can undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes, although this is less common for simple nitriles and often requires high temperatures or activation. The electron-withdrawing substituents on the phenyl ring of this compound would enhance its dienophilic character, potentially enabling it to react with electron-rich dienes to form substituted pyridines after aromatization of the initial cycloadduct.

While specific examples of cycloaddition reactions with this compound are not readily found in the literature, the electronic properties of the molecule suggest that it would be a reactive partner in such transformations, offering a pathway for the synthesis of complex heterocyclic structures.

Theoretical and Computational Studies on 2 Bromo 4 Fluoro 6 Nitrophenyl Acetonitrile Derivatives

Quantum Chemical Calculations for Reaction Intermediates and Transition States

There is currently no available research that details quantum chemical calculations performed to elucidate the structures and energies of reaction intermediates and transition states involving (2-bromo-4-fluoro-6-nitrophenyl)acetonitrile. Such studies would be invaluable for understanding the mechanistic pathways of reactions involving this compound.

Molecular Modeling and Simulation Approaches to Reaction Mechanisms

Information regarding the application of molecular modeling and simulation techniques to investigate the reaction mechanisms of this compound is not present in the current body of scientific literature. These approaches are critical for visualizing molecular interactions and dynamics over the course of a chemical transformation.

Predictive Computational Analysis of Reactivity and Selectivity Profiles

No predictive computational analyses concerning the reactivity and selectivity of this compound have been found in published studies. This type of computational work is essential for designing new synthetic routes and for the rational development of novel chemical entities based on this scaffold.

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Versatile Building Block for Complex Heterocyclic Scaffolds

The intrinsic reactivity of (2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile makes it a valuable intermediate for the synthesis of various nitrogen-containing heterocycles. The ortho-relationship between the nitro group and the cyanomethyl side chain is particularly crucial, as it facilitates intramolecular cyclization reactions, which are fundamental steps in the formation of fused ring systems.

Precursors in the Synthesis of Indoles, Quinolines, and Benzisoxazoles

The o-nitrophenylacetonitrile framework is a well-established synthon for several important benzo-fused heterocycles. google.com The most common synthetic strategy involves the reductive cyclization of the nitro group, which generates a reactive intermediate that subsequently interacts with the adjacent cyanomethyl group to form the new heterocyclic ring.

Indole (B1671886) Synthesis: The synthesis of indoles from 2-(2-nitroaryl)acetonitriles is a known transformation. This process typically involves the reduction of the nitro group to an amino group, which can then cyclize onto the activated methylene (B1212753) of the acetonitrile (B52724) moiety. While numerous methods exist for indole synthesis, the reductive cyclization of nitroaromatics remains a key strategy. researchgate.netchemrxiv.orgnih.gov The substituents on the this compound ring, such as the bromo and fluoro groups, would be retained in the final indole product, yielding a highly functionalized 7-bromo-5-fluoro-1H-indole core suitable for further chemical elaboration.

Quinoline (B57606) Synthesis: The o-nitrophenylacetonitrile scaffold is also a valuable precursor for quinoline derivatives. google.com Under certain reaction conditions, an intramolecular nucleophilic attack of an enolate, formed from the cyanomethyl group, on the nitro group can lead to an unusual annulation, ultimately yielding 2,3,4-trisubstituted quinolines. google.com This pathway provides a route to quinoline systems that would otherwise require multi-step syntheses.

Benzisoxazole Synthesis: This compound can also serve as a precursor to 2,1-benzisoxazoles, also known as anthranils. google.com Various synthetic methodologies can be employed to construct the benzisoxazole core from substituted nitroaromatics, making this a plausible transformation for this compound. nih.gov

The following table summarizes the potential heterocyclic scaffolds that can be derived from this compound.

| Starting Material | Reaction Type | Potential Heterocyclic Product | Key Features |

| This compound | Reductive Cyclization | Substituted Indole | Formation of a 7-bromo-5-fluoroindole core. |

| This compound | Base-mediated Annulation | Substituted Quinoline | Formation of a highly substituted quinoline ring. |

| This compound | Cyclization | Substituted Benzisoxazole | Construction of the benzisoxazole bicyclic system. |

Role in the Synthesis of Multifunctionalized Aryl Derivatives

Beyond its use in forming heterocyclic rings, this compound is an excellent platform for creating a wide array of multifunctionalized aryl derivatives. Each of its functional groups can be selectively targeted to introduce new molecular complexity.

The presence of a bromine atom makes the compound amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and aminocarbonylation reactions, allowing for the introduction of aryl, alkynyl, and carbonyl functionalities. chemicalbook.com The nitro group can be reduced to a primary amine, which serves as a handle for amide bond formation, sulfonylation, or diazotization reactions. The acetonitrile group itself is versatile; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an ethylamine (B1201723) side chain, significantly expanding the range of accessible derivatives. researchgate.net

Integration into Synthetic Strategies for Advanced Functional Molecules

The heterocyclic scaffolds and multifunctional derivatives accessible from this compound are valuable components in the design of molecules with specific functions, particularly in the realm of medicinal chemistry and chemical biology.

Preparation of Scaffolds for Chemical Biology Research

The indole and quinoline cores are privileged structures in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Quinolines, for instance, are known to be potent inhibitors of microbial DNA gyrase, an essential bacterial enzyme, making them a cornerstone for the development of new antimicrobial agents. Furthermore, quinoline-based hybrids have been designed as multi-target agents with anti-proliferative properties, acting as inhibitors of enzymes like the epidermal growth factor receptor (EGFR). The synthesis of such scaffolds from a highly functionalized precursor like this compound would allow for the creation of libraries of novel compounds for screening in drug discovery programs.

Design and Synthesis of Bridged Polycyclic Systems

The application of this compound as a direct precursor in the synthesis of bridged polycyclic systems is not a widely documented strategy in the current chemical literature. The formation of such complex three-dimensional structures typically requires specific functionalities that can participate in intramolecular cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org While the inherent reactivity of the starting material is high, its structure does not obviously lend itself to the common pathways for constructing bridged ring systems. Research in this area is limited, and the potential for this specific application remains to be explored.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For (2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile, ¹H and ¹³C NMR would provide foundational information, while more advanced techniques would confirm connectivity and spatial relationships.

Based on the substitution pattern, the ¹H NMR spectrum is expected to show two aromatic protons. The proton at the C3 position would likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom (⁴JHF) and the proton at C5 (⁴JHH). Similarly, the C5 proton would present as a doublet of doublets, coupling to the C3 proton (⁴JHH) and the C4-fluorine (³JHF). The methylene (B1212753) (-CH₂) protons of the acetonitrile (B52724) group would appear as a singlet, shifted downfield due to the influence of the aromatic ring.

The ¹³C NMR spectrum would display eight distinct signals corresponding to the six aromatic carbons, the methylene carbon, and the nitrile carbon. The chemical shifts would be heavily influenced by the attached substituents. The carbon bearing the bromine (C2) and the carbon bearing the nitro group (C6) would be significantly deshielded. The carbon attached to the fluorine (C4) would show a large one-bond coupling constant (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity/Coupling |

| H3 | 7.8 - 8.2 | - | dd, ⁴JHH, ⁴JHF |

| H5 | 7.6 - 8.0 | - | dd, ⁴JHH, ³JHF |

| -CH₂- | 4.0 - 4.5 | 20 - 25 | s |

| C1 | - | 125 - 135 | C |

| C2 | - | 115 - 125 | C-Br |

| C3 | - | 130 - 140 | CH |

| C4 | - | 155 - 165 | C-F (d, ¹JCF ≈ 250 Hz) |

| C5 | - | 110 - 120 | CH (d, ²JCF ≈ 20-25 Hz) |

| C6 | - | 145 - 155 | C-NO₂ |

| -CH₂- | - | 20 - 25 | CH₂ |

| -CN | - | 115 - 120 | CN |

To definitively assign the proton and carbon signals and confirm the structure, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show a cross-peak between the aromatic protons at C3 and C5, confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. It would show correlations between the H3 signal and the C3 signal, the H5 signal and the C5 signal, and the methylene proton signal with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methylene protons to the C1, C2, and C6 carbons of the ring, as well as to the nitrile carbon. This would be crucial in confirming the attachment of the acetonitrile group to the C1 position.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. In contrast to solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shift anisotropy (CSA) and dipolar couplings. For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms), which can be critical in materials science. Techniques like Magic Angle Spinning (MAS) are used to average anisotropic interactions and obtain higher resolution spectra. ¹³C and ¹⁵N CP-MAS (Cross-Polarization Magic Angle Spinning) experiments could provide insights into the local environment of the atoms within the crystal lattice, complementing data from X-ray diffraction.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₅BrFN₂O₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement.

The molecular ion peak (M⁺) in the mass spectrum would be a key identifier. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

Electron ionization (EI) would likely cause predictable fragmentation of the molecule. Key fragmentation pathways would involve the loss of small, stable molecules or radicals.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Ion/Fragment | Notes |

| 258/260 | [C₈H₅BrFN₂O₂]⁺ | Molecular ion peak (M⁺), showing characteristic 1:1 isotopic pattern for Bromine. |

| 212/214 | [M - NO₂]⁺ | Loss of a nitro group. |

| 182/184 | [M - NO₂ - CH₂CN]⁺ | Subsequent loss of the acetonitrile side chain. |

| 133 | [M - Br - NO₂]⁺ | Loss of bromine and nitro group. |

| 116 | [C₇H₅N]⁺ | Fragment corresponding to bromophenyl radical loss. |

| 40 | [CH₂CN]⁺ | Acetonitrile side chain fragment. |

Infrared and Raman Spectroscopy for Vibrational and Functional Group Assignments

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a "fingerprint" based on the functional groups present.

Nitrile (C≡N) stretch: A sharp, medium-intensity band is expected in the region of 2240-2260 cm⁻¹.

Nitro (NO₂) stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Aromatic C=C stretches: Multiple bands of variable intensity would appear in the 1400-1600 cm⁻¹ region.

C-H stretches: Aromatic C-H stretches would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would appear just below 3000 cm⁻¹.

C-F stretch: A strong band for the aryl-fluorine bond is expected in the 1200-1250 cm⁻¹ region.

C-Br stretch: A band in the lower frequency "fingerprint" region, typically 500-650 cm⁻¹, would correspond to the carbon-bromine bond.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C≡N bond, which are often strong in Raman spectra.

Table 3: Predicted Vibrational Spectroscopy Assignments for this compound

| Functional Group | Predicted IR Frequency Range (cm⁻¹) | Predicted Raman Signal |

| Aromatic C-H Stretch | 3050 - 3150 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2260 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Strong |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Medium |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |

| C-F Stretch | 1200 - 1250 | Weak |

| C-Br Stretch | 500 - 650 | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination

While other spectroscopic methods provide strong evidence for the molecular structure, single-crystal X-ray crystallography offers the only definitive, three-dimensional map of the atomic arrangement in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal:

The planarity or torsion of the phenyl ring and its substituents.

The orientation of the nitro group and the acetonitrile moiety relative to the ring.

Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the crystal packing.

Although no published crystal structure for this specific compound is currently available, analysis of related structures, such as 4-bromo-4'-nitrodiphenyl, shows that steric hindrance between ortho substituents can cause a twist in the molecular geometry. bath.ac.uk A similar effect might be observed with the bulky bromine and nitro groups at positions 2 and 6.

Future Directions and Emerging Research Avenues for 2 Bromo 4 Fluoro 6 Nitrophenyl Acetonitrile Chemistry

Expansion of Substrate Scope and Reaction Diversity in Established Transformations

The inherent reactivity of the functional groups in (2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile paves the way for a broad spectrum of chemical modifications. Future research is anticipated to focus on leveraging these reactive sites to expand the library of accessible compounds. The bromo group is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nobelprize.org Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations could be employed to introduce a wide array of substituents at this position. nih.gov

Furthermore, the electron-withdrawing nature of the nitro group activates the fluoro substituent towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles. The acetonitrile (B52724) group itself is a versatile functional handle, amenable to hydrolysis to form carboxylic acids, reduction to primary amines, or participation in cycloaddition reactions to construct heterocyclic systems. chemicalbook.com

Table 1: Potential Transformations of this compound

| Reactive Site | Reaction Type | Potential Coupling Partner/Reagent | Expected Product Class |

| Bromo Group | Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids or esters | Biaryls, styrenes |

| Bromo Group | Heck Coupling | Alkenes | Substituted alkenes |

| Bromo Group | Sonogashira Coupling | Terminal alkynes | Aryl alkynes |

| Bromo Group | Buchwald-Hartwig Amination | Primary/secondary amines | N-Aryl amines |

| Fluoro Group | Nucleophilic Aromatic Substitution | Alkoxides, thiolates, amines | Aryl ethers, thioethers, amines |

| Acetonitrile Group | Hydrolysis | Acid or base | Phenylacetic acids |

| Acetonitrile Group | Reduction | Reducing agents (e.g., LiAlH₄) | Phenethylamines |

| Acetonitrile Group | Cycloaddition | Azides | Tetrazoles |

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

To further enhance the synthetic utility of this compound, the development of novel catalytic systems is a crucial research avenue. While palladium catalysis is well-established for cross-coupling reactions of aryl bromides, future work could explore the use of more sustainable and earth-abundant metal catalysts, such as those based on copper, nickel, or iron. nobelprize.org These catalysts could offer alternative reactivity and selectivity profiles, as well as being more cost-effective and environmentally benign.

Photocatalysis represents another promising frontier, potentially enabling novel transformations that are not accessible through traditional thermal methods. For instance, light-mediated reactions could facilitate unique C-H functionalizations or the generation of radical intermediates, leading to unprecedented molecular architectures. The development of single-atom catalysts could also offer exceptional selectivity in various transformations of this multifunctional molecule. nih.gov

Table 2: Emerging Catalytic Systems for this compound

| Catalytic System | Potential Application | Advantages |

| Earth-Abundant Metal Catalysts (Cu, Ni, Fe) | Cross-coupling reactions | Cost-effective, low toxicity, unique reactivity |

| Photocatalysis | Radical reactions, C-H functionalization | Mild reaction conditions, novel transformations |

| Single-Atom Catalysts | Selective hydrogenation, oxidation | High selectivity, maximized atom efficiency |

| Organocatalysis | Asymmetric synthesis | Metal-free, environmentally friendly |

| Dual Catalysis (e.g., Photo/metal) | Synergistic reactivity | Access to new reaction pathways |

Integration with Automation and Flow Chemistry Paradigms in Organic Synthesis

The integration of automated synthesis platforms and continuous flow chemistry holds immense potential for the study and application of this compound. wikipedia.orgnih.gov Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. chemtrix.comresearch.csiro.au These benefits are particularly relevant when dealing with potentially energetic nitro-containing compounds or highly exothermic reactions. chemexpress.com

An automated flow system could be designed for the multi-step synthesis of complex molecules starting from this compound, where intermediates are generated and consumed in a continuous stream without isolation. nih.gov This approach would not only accelerate the synthesis of compound libraries for screening purposes but also provide a safer and more efficient route for the production of target molecules on a larger scale.

Table 3: Advantages of Flow Chemistry for this compound Chemistry

| Feature | Advantage | Relevance to this compound |

| Enhanced Safety | Small reactor volumes, efficient heat dissipation | Safe handling of the nitro-containing compound and potentially exothermic reactions |

| Precise Control | Accurate control of temperature, pressure, and residence time | Improved selectivity and yield in multi-step syntheses |

| Scalability | Seamless transition from laboratory to production scale | Facilitates the large-scale production of derivatives |

| Automation | High-throughput synthesis and optimization | Rapid exploration of reaction conditions and substrate scope |

Exploration of Undiscovered Mechanistic Pathways and Novel Reactivity Modes

A deeper understanding of the electronic properties and reactivity of this compound could unveil novel mechanistic pathways and reactivity modes. The interplay between the electron-withdrawing nitro and fluoro groups, the bromo substituent, and the acetonitrile side chain may lead to unexpected chemical behavior under specific reaction conditions.

Future research could focus on detailed mechanistic studies, employing both experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational methods (e.g., Density Functional Theory calculations). Such studies could elucidate the intricate electronic effects governing the reactivity of the molecule and potentially lead to the discovery of new, selective transformations. For example, investigations into intramolecular cyclization reactions could yield novel heterocyclic scaffolds with interesting biological or material properties.

Potential Contributions to Supramolecular Chemistry and Advanced Materials Science

The unique electronic and structural features of this compound and its derivatives suggest their potential application in supramolecular chemistry and materials science. The electron-deficient aromatic ring, due to the presence of the nitro group, can participate in π-π stacking interactions with electron-rich aromatic systems, a key driving force in the self-assembly of supramolecular architectures. uakron.edu

Furthermore, the nitrile functionality can undergo polymerization or be incorporated into polymer backbones, offering a route to novel functional materials. ornl.govnih.gov The bromo and fluoro substituents provide convenient sites for post-polymerization modification, allowing for the fine-tuning of material properties such as conductivity, optical behavior, and thermal stability. These attributes could be exploited in the development of new organic electronic materials, sensors, or functional polymers.

Table 4: Potential Applications in Supramolecular Chemistry and Materials Science

| Area | Potential Role of this compound Derivatives |

| Supramolecular Chemistry | Building blocks for self-assembling systems via π-π stacking and hydrogen bonding |

| Organic Electronics | Precursors for organic semiconductors or charge-transport materials |

| Functional Polymers | Monomers for polymerization or cross-linking agents |

| Advanced Materials | Scaffolds for the synthesis of porous organic frameworks or covalent organic frameworks |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile?

- Methodological Answer : Synthesis typically involves halogenation and nitration steps. For example, bromo-fluoro precursors (e.g., 2-bromo-4-fluoroacetophenone derivatives) can undergo nitration followed by cyanation. Key intermediates may require purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound. Reaction conditions (e.g., temperature, catalysts) should be optimized to minimize byproducts like dehalogenated or over-nitrated species .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight containers at 0–6°C to prevent thermal decomposition or hydrolysis. Protect from light and moisture, as nitro and cyano groups are sensitive to photolytic and hydrolytic degradation. Use desiccants (e.g., silica gel) in storage environments .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR to confirm substituent positions and purity.

- HPLC/GC-FID : For quantifying residual solvents or byproducts (e.g., acetonitrile, ethanol) using optimized mobile phases (e.g., water/acetonitrile gradients) .

- X-ray Crystallography : For structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during characterization?

- Methodological Answer :

- Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals caused by aromatic protons or fluorine coupling.

- Compare with structurally similar compounds (e.g., (5-Bromo-2-fluorophenyl)acetonitrile) to identify substituent effects on chemical shifts .

- Employ deuterated solvents (e.g., DMSO-d) to minimize solvent interference .

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Methodological Answer :

- Factorial Design : Vary temperature, catalyst loading (e.g., Pd for cross-coupling), and solvent polarity to identify optimal conditions. For example, higher temperatures (80–100°C) may accelerate nitration but risk decomposition .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to isolate high-purity product .

Q. How can computational methods predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Model electronic effects of nitro and cyano groups on aromatic electrophilic substitution.

- Molecular Docking : Screen for potential binding to biological targets (e.g., enzymes) using software like AutoDock, leveraging structural analogs (e.g., 2-chloro-6-fluorophenylacetonitrile) as references .

Safety and Handling

Q. What are the key safety protocols for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.